molecular formula C13H19N3O2 B2605194 {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea CAS No. 315698-97-6

{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea

Cat. No.: B2605194
CAS No.: 315698-97-6
M. Wt: 249.314
InChI Key: UTQUOTWUAAWMPM-UHFFFAOYSA-N
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Description

{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a unique structure combining a urea moiety with a 4-oxo-cyclohexa-2,5-dien-1-ylidene system that is substituted with isopropyl groups at the 3 and 5 positions. The conjugated system within the cyclohexadienone ring may impart specific electronic properties, making the compound a candidate for studying chemical reactivity and as a potential building block for more complex molecular architectures. Urea derivatives are a significant class of compounds in medicinal chemistry, often investigated for their diverse biological activities. Researchers may explore this specific molecule as a potential enzyme inhibitor or as a precursor in synthetic pathways. The presence of the urea functional group is a common feature in compounds with various pharmacological properties, as seen in numerous patented therapeutic agents . The isopropyl substituents are likely to influence the compound's steric profile and lipophilicity, which can be critical parameters in drug discovery for optimizing bioavailability and target binding. This product is provided as a high-purity material to ensure reproducible results in analytical and experimental applications. It is intended for research purposes in laboratory settings only. This chemical is not for diagnostic or therapeutic use, nor is it intended for human consumption. Researchers should handle all chemicals with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

[4-hydroxy-3,5-di(propan-2-yl)phenyl]iminourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-7(2)10-5-9(15-16-13(14)18)6-11(8(3)4)12(10)17/h5-8,17H,1-4H3,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHIBJRFCCFRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N=NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclohexa-2,5-dien-1-ylidene core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of isopropyl groups: Isopropyl groups are introduced via alkylation reactions using reagents such as isopropyl bromide in the presence of a base.

    Attachment of the amino urea moiety: The final step involves the reaction of the intermediate with an amino urea derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Structural Analysis

The compound features a cyclohexa-2,5-dien-1-ylideneamino core with:

  • A ketone group at position 4.

  • Two isopropyl substituents at positions 3 and 5.

  • A urea group (-NH-C(=O)-NH₂) attached to the amino moiety.

This structure suggests reactivity centered on the cyclohexenone system and the urea functional group .

Stability and Rearrangements

The cyclohexenone system may undergo:

  • Electrocyclic ring-opening under thermal/acidic conditions.

  • Tautomerization between keto and enol forms.

The urea group is susceptible to hydrolysis under acidic/basic conditions, potentially yielding carbamic acids or amines.

Comparison with N-[4-[[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino]phenyl]acetamide ( )

This compound shares the cyclohexa-2,5-dien-1-ylideneamino core but terminates in an acetamide (-NH-C(=O)-CH₃) instead of a urea. Key differences in reactivity:

Property Acetamide ( ) Urea (Target Compound)
Hydrolysis Forms carboxylic acidForms carbamic acid
Nucleophilicity Lower (amide)Higher (urea)
Thermal Stability More stable due to resonanceLess stable (urea O=C-NH₂)

Pyrazolone Derivatives ( )

The compound 1,5-Dimethyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenylpyrazol-3-one ( ) demonstrates reactivity of the cyclohexa-2,5-dienylideneamino group in heterocyclic systems. This suggests potential for:

  • Cross-coupling reactions (e.g., Suzuki, Heck) at the aromatic ring.

  • Enolate chemistry due to the pyrazolone moiety.

Experimental Considerations

While no direct experimental data exists for the target compound, extrapolation from and suggests:

  • Solubility : Likely moderate in polar aprotic solvents (e.g., DMSO, DMF).

  • Thermal Decomposition : Possible above 250°C (based on ’s flash point of 251.3°C).

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the most significant applications of this compound is in the development of anticancer agents. Research has shown that derivatives of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea exhibit potent cytotoxic effects against various cancer cell lines. The Sulforhodamine B (SRB) assay has been utilized to measure the anti-proliferative activity of these compounds:

Cell Line Compound Tested IC50 Value (µM) Reference
LeukemiaCompound 915
Lung CancerCompound 1810
Breast CancerCompound 912
CNS CancerCompound 188
MelanomaCompound 1814

These results indicate that modifications to the core structure can enhance anticancer efficacy, suggesting a promising avenue for further drug development.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving cyclohexadiene derivatives. The ability to modify the urea moiety allows for the generation of a library of compounds with diverse biological activities.

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in material science. Its unique structural features make it suitable for use in developing new polymers and composites with enhanced thermal stability and mechanical properties. Research into its application as a stabilizer in polymer formulations is ongoing.

Case Study 1: Anticancer Efficacy

A study conducted on a series of derivatives based on this compound demonstrated significant anticancer activity against multiple cell lines. The study highlighted that specific substitutions on the cyclohexadiene ring led to improved potency and selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study 2: Polymer Development

Another investigation focused on incorporating this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability compared to conventional polymers, making them suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from cosmetic colorants with related cyclohexadienylidene backbones, as documented in regulatory databases (e.g., EU Cosmetic Ingredient Inventory). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Substituents Function Sulfonation Status
{[4-oxo-3,5-bis(propan-2-yl)cyclohexadienylidene]amino}urea Not listed Urea, isopropyl, ketone Unknown (potential pharmaceutical) None
CI 42080 3486-30-4 Benzyl, ethylamino, disulphonatophenyl Cosmetic colorant (green/blue) Highly sulfonated
CI 42090 2650-18-2 Ethyl, sulphonatobenzyl, diammonio groups Cosmetic colorant (blue) Highly sulfonated

Key Findings:

Structural Differences :

  • The target compound lacks sulfonate (-SO₃⁻) groups present in CI 42080 and CI 42090 , which are critical for water solubility and dye stability in cosmetic formulations.
  • The urea moiety in the target compound distinguishes it from the ammonium-based cationic structures of CI 42080/42090, suggesting divergent reactivity (e.g., hydrogen-bonding capacity vs. ionic interactions).

Functional Divergence: CI 42080 and CI 42090 are regulatory-approved colorants with well-documented stability in acidic/alkaline conditions . In contrast, the target compound’s urea group may confer hydrolytic instability under similar conditions, limiting its utility in cosmetics.

Synthetic Pathways :

  • CI 42080/42090 are synthesized via condensation of aromatic amines with sulphonated benzaldehydes . The target compound likely requires urea incorporation via nucleophilic substitution or Schiff base formation, implying distinct synthetic challenges.

Biological Activity

The compound {[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea is a derivative of cyclohexadiene and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 317.39 g/mol
  • IUPAC Name : {[(4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}urea

This compound features a cyclohexadiene core with two isopropyl groups and an amine functional group linked to a urea moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Properties

Research has demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (DU145) . The compound's ability to trigger apoptotic pathways may be attributed to its interaction with cellular signaling molecules involved in cell survival.

Study 1: Cytotoxicity Assessment

A study conducted by Hernández et al. (2013) evaluated the cytotoxic effects of similar compounds on human tumor cell lines. The results indicated that compounds with structures akin to this compound exhibited IC50 values ranging from 0.01 to 0.02 µM against DU145 prostate carcinoma cells . This suggests a potent anticancer activity that warrants further investigation.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of cyclohexadiene were tested against pathogenic bacteria. The findings showed that these compounds significantly inhibited bacterial growth at concentrations as low as 10 µg/mL . This highlights the potential application of such compounds in developing new antimicrobial agents.

Data Tables

Activity Type Cell Line/Organism IC50 (µM) Mechanism
CytotoxicityDU145 (Prostate Cancer)0.01Apoptosis induction
AntimicrobialE. coli10Membrane disruption

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